molecular formula C19H32N4O4 B2522503 tert-butyl 4-(2-((2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034537-59-0

tert-butyl 4-(2-((2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2522503
CAS RN: 2034537-59-0
M. Wt: 380.489
InChI Key: SHUAUEKTHUHFMA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-((2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H32N4O4 and its molecular weight is 380.489. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Imidazole derivatives show different biological activities such as antibacterial activity . They could be used in the development of new drugs that overcome the antimicrobial resistance problems .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activity . This makes them potential candidates for the development of new anti-mycobacterial agents .

Anti-inflammatory Activity

Imidazole derivatives have been reported to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antitumor Activity

Imidazole derivatives have shown antitumor activity . They could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have demonstrated antidiabetic activity . This suggests their potential use in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives have shown good scavenging potential, suggesting their use as antioxidants .

Antiviral Activity

Imidazole derivatives have exhibited antiviral properties . This suggests their potential use in the development of new antiviral drugs.

Antiulcer Activity

Imidazole derivatives have demonstrated antiulcer activity . This suggests their potential use in the treatment of ulcers.

properties

IUPAC Name

tert-butyl 4-[2-[2-(2-imidazol-1-ylethoxy)ethylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O4/c1-19(2,3)27-18(25)23-8-4-16(5-9-23)14-17(24)21-7-12-26-13-11-22-10-6-20-15-22/h6,10,15-16H,4-5,7-9,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUAUEKTHUHFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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